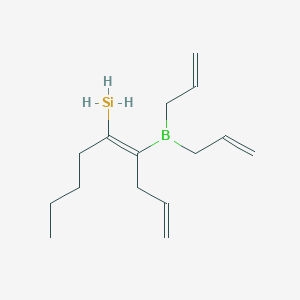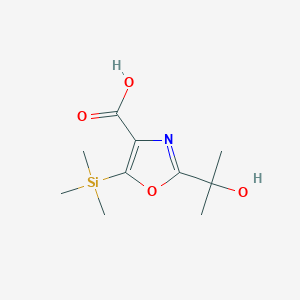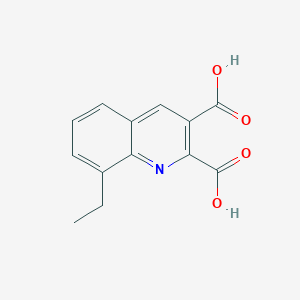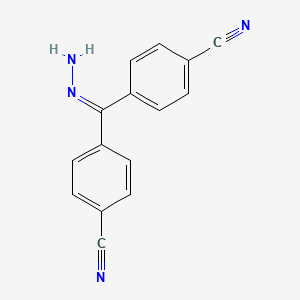
4-Chloro-5,8-difluoro-2-propylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5,8-difluoro-2-propylquinoline is a chemical compound with the molecular formula C12H10ClF2N and a molecular weight of 241.66 g/mol . This compound is primarily used in research and has applications in various scientific fields. It is characterized by the presence of chlorine, fluorine, and propyl groups attached to a quinoline ring, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Chloro-5,8-difluoro-2-propylquinoline involves several steps, typically starting with the quinoline ring formation followed by the introduction of chlorine, fluorine, and propyl groups. The synthetic route may include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid.
Introduction of Chlorine and Fluorine: Halogenation reactions using reagents like chlorine gas and fluorine sources under controlled conditions.
Addition of Propyl Group: Alkylation reactions using propyl halides in the presence of a base.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to ensure efficient synthesis .
Analyse Chemischer Reaktionen
4-Chloro-5,8-difluoro-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, using reagents like sodium methoxide or amines, forming substituted quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Chloro-5,8-difluoro-2-propylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-5,8-difluoro-2-propylquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5,8-difluoro-2-propylquinoline can be compared with other quinoline derivatives, such as:
4-Chloroquinoline: Lacks the fluorine and propyl groups, leading to different chemical properties and reactivity.
5,8-Difluoroquinoline: Lacks the chlorine and propyl groups, affecting its biological activity and applications.
2-Propylquinoline: Lacks the chlorine and fluorine groups, resulting in different chemical behavior.
The presence of chlorine, fluorine, and propyl groups in this compound makes it unique, providing distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1156277-54-1 |
|---|---|
Molekularformel |
C12H10ClF2N |
Molekulargewicht |
241.66 g/mol |
IUPAC-Name |
4-chloro-5,8-difluoro-2-propylquinoline |
InChI |
InChI=1S/C12H10ClF2N/c1-2-3-7-6-8(13)11-9(14)4-5-10(15)12(11)16-7/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
SVBUQYIRNZLAAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(C=CC(=C2C(=C1)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11868777.png)

![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)





![(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11868836.png)

![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)
